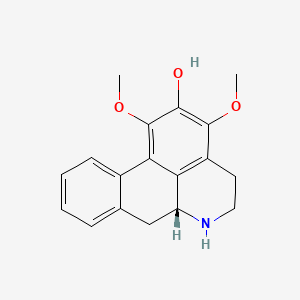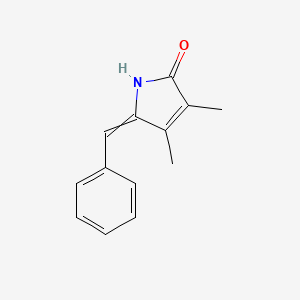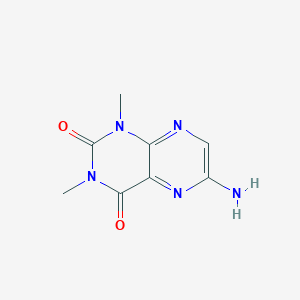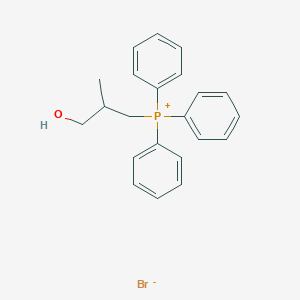
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium compound It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxy-2-methylpropyl moiety, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is to react triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base to form the desired phosphonium salt. The reaction conditions often include:
- Solvent: Polar organic solvents such as acetonitrile or dichloromethane.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in targeting specific cellular components due to its lipophilic nature.
Medicine: Explored for its potential as an antineoplastic agent and in drug delivery systems.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets. It may interact with mitochondrial components, affecting cellular metabolism and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of the 3-hydroxy-2-methylpropyl moiety.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group instead of the hydroxypropyl group.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from other phosphonium salts and enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
73805-15-9 |
|---|---|
Formule moléculaire |
C22H24BrOP |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
SMILES canonique |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


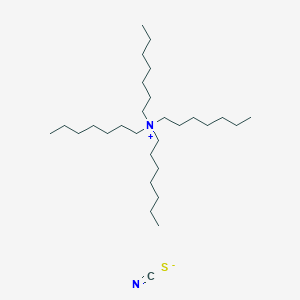

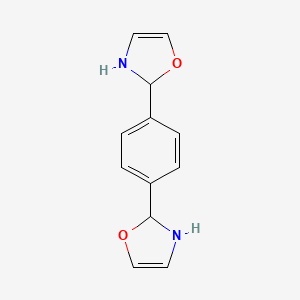
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

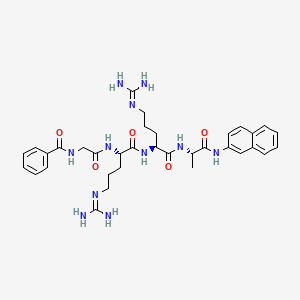
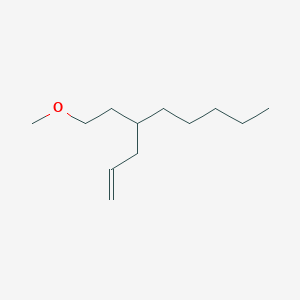
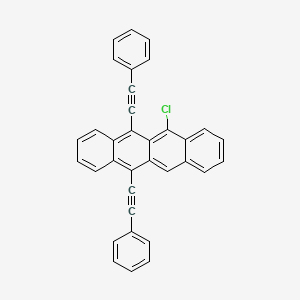
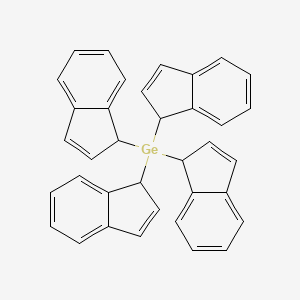
silane](/img/structure/B14429194.png)
